2-(But-2-yn-1-yloxy)-5-fluoropyrimidine
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Overview
Description
2-(But-2-yn-1-yloxy)-5-fluoropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring a fluorine atom and an alkyne group, makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with but-2-yn-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Step 1: 5-Fluoropyrimidine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
Step 2: But-2-yn-1-ol is added to the solution.
Step 3: A base such as potassium carbonate (K2CO3) is added to the mixture to facilitate the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of impurities and improve the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yloxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) can be used under high pressure.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
2-(But-2-yn-1-yloxy)-5-fluoropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom and alkyne group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
2-(But-2-yn-1-yloxy)-5-fluoropyrimidine can be compared with other similar compounds, such as:
2-(But-2-yn-1-yloxy)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of fluorine.
2-(But-2-yn-1-yloxy)-5-bromopyrimidine: Similar structure but with a bromine atom instead of fluorine.
2-(But-2-yn-1-yloxy)-5-iodopyrimidine: Similar structure but with an iodine atom instead of fluorine.
Properties
IUPAC Name |
2-but-2-ynoxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBBNIPGSQJLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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